Octanoic acid, 3-methylphenyl ester
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Overview
Description
Octanoic acid, 3-methylphenyl ester: is an organic compound with the molecular formula C15H22O2 and a molecular weight of 234.3340 g/mol . It is an ester formed from octanoic acid and 3-methylphenol. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nucleophilic Acyl Substitution: One common method for synthesizing esters is the reaction of an acid chloride with an alcohol.
Fischer Esterification: Another method involves the direct esterification of octanoic acid with 3-methylphenol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods: Industrial production often employs continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient production .
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Esters can undergo hydrolysis to form the parent carboxylic acid and alcohol.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: This reaction involves exchanging the alkoxy group of an ester with another alcohol, often catalyzed by acids or bases.
Common Reagents and Conditions:
Acidic Hydrolysis: Water, strong acid (e.g., HCl or H2SO4), heat.
Basic Hydrolysis: Sodium hydroxide (NaOH), water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Major Products:
Hydrolysis: Octanoic acid and 3-methylphenol.
Reduction: 3-methylphenyl octanol.
Transesterification: New ester and alcohol.
Scientific Research Applications
Chemistry:
Biology:
Medicine:
- Investigated for its role in drug delivery systems due to its ability to form esters with various pharmacologically active compounds .
Industry:
Mechanism of Action
The mechanism of action for octanoic acid, 3-methylphenyl ester primarily involves its hydrolysis and subsequent interactions of the resulting octanoic acid and 3-methylphenol. The ester bond is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then breaks down to yield the acid and alcohol .
Comparison with Similar Compounds
Ethyl acetate: Commonly used ester with a similar pleasant odor.
Methyl butyrate: Another ester known for its fruity smell.
Uniqueness:
Properties
CAS No. |
59558-21-3 |
---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
(3-methylphenyl) octanoate |
InChI |
InChI=1S/C15H22O2/c1-3-4-5-6-7-11-15(16)17-14-10-8-9-13(2)12-14/h8-10,12H,3-7,11H2,1-2H3 |
InChI Key |
VPZWDKNEKVKFOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)OC1=CC=CC(=C1)C |
Origin of Product |
United States |
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